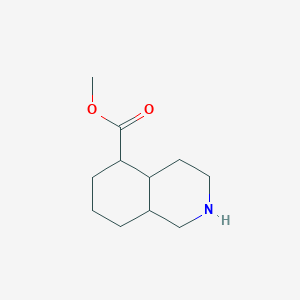
Dehydroxy Bezyloxy Canagliflozin Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroxy Bezyloxy Canagliflozin Dimer is an intermediate compound used in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is significant in the treatment of type 2 diabetes and obesity.
準備方法
Synthetic Routes and Reaction Conditions
Dehydroxy Bezyloxy Canagliflozin Dimer is synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of glycosidic bonds. The synthetic route typically involves the use of benzyloxy protecting groups to shield the hydroxyl groups during the reaction. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Dehydroxy Bezyloxy Canagliflozin Dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of Canagliflozin and its impurities.
科学的研究の応用
Dehydroxy Bezyloxy Canagliflozin Dimer has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on glucose metabolism and its potential use in diabetes research.
Medicine: Investigated for its role in the development of SGLT2 inhibitors for the treatment of type 2 diabetes and obesity.
Industry: Used in the pharmaceutical industry for the production of Canagliflozin and related compounds.
作用機序
The mechanism of action of Dehydroxy Bezyloxy Canagliflozin Dimer involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine . This leads to lower blood glucose levels and improved glycemic control in patients with type 2 diabetes .
類似化合物との比較
Similar Compounds
Similar compounds to Dehydroxy Bezyloxy Canagliflozin Dimer include:
Canagliflozin: The parent compound, used as an SGLT2 inhibitor for diabetes treatment.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor with additional cardiovascular benefits.
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Canagliflozin Dimer. Its unique benzyloxy groups and glycosidic bonds make it a valuable compound in the development of SGLT2 inhibitors.
特性
分子式 |
C97H90F2O10S2 |
|---|---|
分子量 |
1517.9 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C97H90F2O10S2/c1-67-38-40-78(54-79(67)56-84-50-52-88(110-84)76-41-46-82(98)47-42-76)90-93(103-61-72-30-16-6-17-31-72)94(104-62-73-32-18-7-19-33-73)91(101-59-70-26-12-4-13-27-70)86(108-90)66-107-97(81-45-39-68(2)80(55-81)57-85-51-53-89(111-85)77-43-48-83(99)49-44-77)96(106-64-75-36-22-9-23-37-75)95(105-63-74-34-20-8-21-35-74)92(102-60-71-28-14-5-15-29-71)87(109-97)65-100-58-69-24-10-3-11-25-69/h3-55,86-87,90-96H,56-66H2,1-2H3/t86-,87-,90+,91-,92-,93+,94+,95+,96-,97+/m1/s1 |
InChIキー |
FADGZGZPNRZLPY-GNVQKMOKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


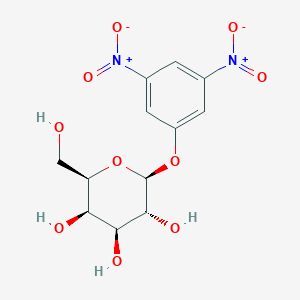

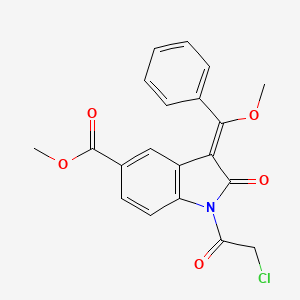

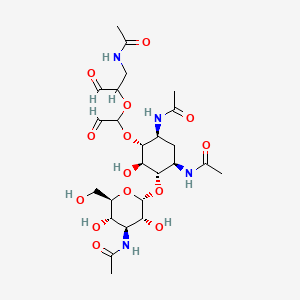
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)



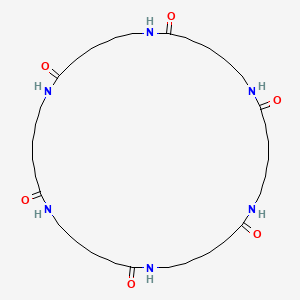
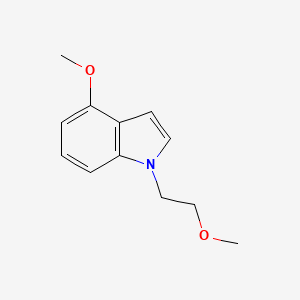
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
